Rivularin

Description

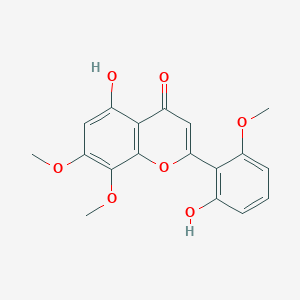

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-6-4-5-9(19)16(12)13-7-10(20)15-11(21)8-14(23-2)17(24-3)18(15)25-13/h4-8,19,21H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMNRCWUEDWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rivularin Flavone: A Comprehensive Technical Overview of its Chemical Structure, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivularin flavone, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure of this compound flavone, alongside a summary of its known biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document synthesizes available data, details relevant signaling pathways, and presents standardized experimental protocols to facilitate further research and development.

Chemical Structure and Properties

This compound flavone, also known as Skullcapflavone II, is a distinct member of the flavone subclass of flavonoids. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Systematic Name: 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one[1]

Table 1: Chemical Identifiers and Properties of this compound Flavone

| Identifier/Property | Value | Reference |

| IUPAC Name | 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | [1] |

| Molecular Formula | C₁₈H₁₆O₇ | [2] |

| Molecular Weight | 344.32 g/mol | [2] |

| CAS Number | 70028-59-0 | [3] |

| Canonical SMILES | COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |

| InChI Key | IYMNRCWUEDWTPE-UHFFFAOYSA-N | |

| Physical Description | Yellow powder | |

| Melting Point | 250-253 °C | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

The core structure of this compound flavone is the characteristic C6-C3-C6 flavone backbone, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C). Key structural features include hydroxyl groups at positions 5 and 2', and methoxy groups at positions 6', 7, and 8. These substitutions significantly influence its physicochemical properties and biological activity.

Biological Activities and Signaling Pathways

While specific quantitative data for this compound flavone is limited in publicly available literature, the broader class of flavones has been extensively studied, providing a strong basis for inferring its potential biological activities and mechanisms of action. Flavones are known to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Flavones, as a class, are recognized for their potential to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis. The anticancer effects of flavones are often attributed to their ability to modulate key signaling pathways involved in tumorigenesis.

Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Flavonoids can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway can lead to decreased expression of anti-apoptotic proteins and increased sensitivity of cancer cells to apoptotic stimuli.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in regulating cell growth, differentiation, and apoptosis. Flavones have been shown to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, thereby influencing cancer cell fate.

Logical Flow of Anticancer Mechanism:

Anti-inflammatory Activity

Inflammation is a key process in many chronic diseases. Flavonoids are well-documented for their anti-inflammatory properties.

Signaling Pathways:

-

NF-κB Pathway: As in cancer, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of flavonoids. By blocking NF-κB activation, flavonoids can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

MAPK Pathway: Flavonoids can also suppress inflammatory responses by modulating the MAPK signaling pathway, which is involved in the production of inflammatory mediators.

Antimicrobial Activity

Flavonoids have demonstrated activity against a broad spectrum of microorganisms, including bacteria and fungi. Their mechanisms of action are multifaceted and can include inhibition of microbial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis.

Table 2: General Antimicrobial Activity of Flavones

| Microbial Type | General Mechanism of Action | Key Flavonoid Examples |

| Gram-positive bacteria | Inhibition of DNA gyrase, disruption of cytoplasmic membrane function | Quercetin, Sophoraflavone G |

| Gram-negative bacteria | Inhibition of energy metabolism | Licochalcones A and C |

| Fungi | Disruption of cell membrane integrity | Various flavones and flavonols |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound flavone are crucial for standardized and reproducible research. The following sections outline general methodologies for assessing its anticancer, anti-inflammatory, and antimicrobial activities.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Workflow for MTT Assay:

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound flavone (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound flavone for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound flavone in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound flavone presents a promising scaffold for the development of novel therapeutic agents. Its chemical structure, rich in hydroxyl and methoxy functional groups, suggests a high potential for biological activity. While data specific to this compound flavone is still emerging, the extensive research on the flavone class provides a strong rationale for its further investigation as an anticancer, anti-inflammatory, and antimicrobial agent.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of this compound flavone against a wide range of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound flavone.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound flavone in preclinical animal models.

-

Structural Optimization: Synthesizing analogs of this compound flavone to improve its potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound flavone.

References

- 1. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proinflammatory Pathways: The Modulation by Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

Rivularin A: A Technical Guide to its Marine Origins and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivularin A, a polybrominated C3'-N1 bisindole alkaloid, is a marine-derived natural product with demonstrated cytotoxic activity. This technical guide provides a comprehensive overview of the known marine natural sources of this compound A, detailing available data on its isolation and potential biological activities. This document is intended to serve as a resource for researchers in marine natural products, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of this unique alkaloid.

Introduction

Marine organisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, alkaloids represent a significant class of compounds with a broad range of pharmacological properties. This compound A, a notable example, has been identified from both cyanobacteria and marine gastropods. Its chemical structure, characterized by a polybrominated bisindole core, suggests a potential for potent biological activity, which has been validated by initial cytotoxic studies. This guide synthesizes the current knowledge on the natural sources, isolation, and prospective mechanistic pathways of this compound A.

Marine Natural Sources of this compound A

To date, this compound A has been isolated from two distinct marine organisms: a cyanobacterium and a sea snail. The identification from both a primary producer and a consumer suggests potential bioaccumulation or symbiotic relationships, which are common in marine ecosystems.

Cyanobacterium: Rivularia firma

The primary identified source of this compound A is the marine cyanobacterium Rivularia firma.[1] This species is a member of the family Rivulariaceae and is known to produce a variety of bioactive secondary metabolites. The production of halogenated alkaloids like this compound A is a characteristic feature of some marine cyanobacteria, which utilize dissolved halides from seawater in their biosynthetic pathways.

Sea Snail: Monodonta labio

This compound A has also been isolated from the Vietnamese sea snail Monodonta labio. It is plausible that the presence of this compound A in this gastropod is a result of its diet, which may include cyanobacteria such as Rivularia firma or other organisms that harbor this alkaloid. This highlights the importance of considering the marine food web when tracing the origin of natural products.

Quantitative Data

Detailed quantitative yield data for the isolation of this compound A from its natural sources is not extensively reported in the available literature. Further studies are required to establish the typical concentration of this compound A in both Rivularia firma and Monodonta labio to assess the feasibility of natural sourcing for research and development purposes.

Experimental Protocols for Isolation

While specific, detailed protocols for the extraction and purification of this compound A are not fully detailed in the public domain, a general workflow can be inferred from standard practices in marine natural product chemistry. The following represents a generalized experimental approach.

General Workflow for Isolation of this compound A

Caption: Generalized workflow for the isolation of this compound A.

Sample Collection and Preparation

The marine organism (Rivularia firma or Monodonta labio) is collected from its natural habitat. The collected biomass is then lyophilized (freeze-dried) to remove water and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The dried, powdered biomass is subjected to solvent extraction, typically using a mixture of polar and non-polar solvents such as methanol (MeOH) and dichloromethane (CH2Cl2). This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

Purification

The crude extract is then subjected to a series of purification steps. This usually begins with solvent-solvent partitioning to separate compounds based on their polarity. Further purification is achieved through various chromatographic techniques. Column chromatography using a stationary phase like silica gel is a common initial step. The fractions containing the compound of interest are then typically subjected to high-performance liquid chromatography (HPLC), often with a reversed-phase column, to isolate pure this compound A.

Structure Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments) and Mass Spectrometry (MS).

Biological Activity and Potential Signaling Pathways

Preliminary studies have demonstrated that this compound A exhibits cytotoxic activity against cancer cell lines. While the specific molecular targets and signaling pathways of this compound A have not yet been elucidated, its cytotoxic nature suggests that it may induce apoptosis (programmed cell death).

Hypothetical Apoptotic Signaling Pathway

Based on the known mechanisms of other cytotoxic marine alkaloids, a hypothetical signaling pathway for this compound A-induced apoptosis can be proposed. This pathway likely involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. The initiation of apoptosis could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Caption: Hypothetical apoptotic pathways induced by this compound A.

Further research is necessary to identify the specific protein interactions and downstream signaling events modulated by this compound A. Investigating its effects on key apoptotic regulators such as the Bcl-2 family of proteins and the activation of specific caspases will be crucial in delineating its precise mechanism of action.

Conclusion and Future Directions

This compound A is a promising marine alkaloid with demonstrated cytotoxic properties. Its availability from both a primary producer and a consumer in the marine environment presents interesting ecological and biosynthetic questions. For drug development professionals, the potent bioactivity of this compound A warrants further investigation. Future research should focus on:

-

Quantitative Analysis: Determining the yield of this compound A from Rivularia firma and Monodonta labio to assess the sustainability of natural sourcing.

-

Total Synthesis: Developing an efficient total synthesis of this compound A to provide a sustainable supply for extensive biological testing and structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound A to understand its cytotoxic effects at a molecular level.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound A in preclinical animal models of cancer.

The exploration of this compound A's full therapeutic potential is still in its nascent stages. The information compiled in this guide aims to provide a solid foundation for researchers to build upon, ultimately contributing to the development of new and effective therapeutic agents from the vast chemical diversity of the marine world.

References

The Putative Biosynthesis of Rivularin in Leptocarpha rivularis: A Technical Guide

Disclaimer: The complete biosynthetic pathway of Rivularin in Leptocarpha rivularis has not been fully elucidated in publicly available scientific literature. The chemical structure of this compound from this specific plant source is not definitively established, preventing a precise depiction of its biosynthesis. This guide, therefore, presents a putative pathway based on the well-characterized biosynthesis of related sesquiterpene lactones, particularly Leptocarpin, which is the major sesquiterpene lactone co-occurring with this compound in L. rivularis.

Introduction

Leptocarpha rivularis DC., a member of the Asteraceae family, is a plant rich in bioactive secondary metabolites, most notably sesquiterpene lactones (STLs). Among these, Leptocarpin is the most abundant, accompanied by smaller quantities of this compound and 17,18-dihydroleptocarpin. STLs are a diverse group of C15 terpenoids known for a wide range of biological activities, making their biosynthetic pathways a subject of significant interest for researchers in natural product chemistry, drug discovery, and metabolic engineering.

This technical guide provides an in-depth overview of the proposed biosynthetic pathway leading to the heliangolide-type STL scaffold found in L. rivularis, using Leptocarpin as a primary example. It outlines the key enzymatic steps, from central carbon metabolism to the formation of complex, decorated STLs. Furthermore, this document details generalized experimental protocols for the elucidation of such pathways and presents the information in a structured format for researchers, scientists, and drug development professionals.

Proposed Biosynthesis of the Heliangolide Scaffold

The biosynthesis of STLs is a multi-step process involving enzymes from several families, primarily terpene synthases and cytochrome P450 monooxygenases (CYPs). The pathway can be broadly divided into three stages: the formation of the universal C15 precursor, the synthesis of the core sesquiterpene skeleton, and the decoration of this skeleton to yield the final diverse products.

Formation of the C15 Precursor: Farnesyl Pyrophosphate (FPP)

The journey to this compound begins with the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. These pathways convert simple sugars into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). FPP synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 FPP.

Formation of the Germacranolide Skeleton

The first committed step in the biosynthesis of most STLs in the Asteraceae family is the cyclization of FPP.[1][2][3]

-

FPP to Germacrene A: A sesquiterpene synthase, specifically a germacrene A synthase (GAS), catalyzes the cyclization of FPP to form the germacrene A skeleton.[1][2] This reaction is a critical branch point, diverting carbon flux towards the synthesis of germacranolide-derived STLs.

-

Oxidation of Germacrene A: The germacrene A molecule then undergoes a series of oxidative modifications catalyzed by a cytochrome P450 enzyme of the CYP71AV subfamily, known as germacrene A oxidase (GAO). This enzyme performs a three-step oxidation of the isopropenyl side chain to a carboxyl group, proceeding through germacrene A alcohol and germacrene A aldehyde to yield germacrene A acid.

Formation of the Lactone Ring and Heliangolide Core

The formation of the characteristic lactone ring is another key step, typically catalyzed by a CYP enzyme.

-

Hydroxylation and Lactonization: Germacrene A acid is hydroxylated at the C6 position by a costunolide synthase (COS), a CYP of the CYP71BL subfamily. This 6α-hydroxylated intermediate then spontaneously undergoes lactonization to form the stable γ-lactone ring, resulting in the formation of costunolide, a common precursor for many STLs.

-

Formation of the Heliangolide Skeleton: Leptocarpin and, presumably, this compound belong to the heliangolide class of STLs. The biosynthesis of this skeleton from a germacranolide like costunolide likely involves further enzymatic modifications, such as hydroxylation and acylation, although the exact sequence and enzymes are not fully characterized for Leptocarpin.

Putative Final Steps to Leptocarpin, 17,18-Dihydroleptocarpin, and this compound

The final steps in the biosynthesis involve a series of "decorating" reactions that add functional groups to the heliangolide scaffold, leading to the specific STLs found in L. rivularis. These reactions are typically catalyzed by enzymes such as hydroxylases, acyltransferases, and reductases.

-

Leptocarpin: The formation of Leptocarpin from a costunolide-like precursor would require several additional steps, including hydroxylations and the addition of an angelic acid ester group, catalyzed by specific acyltransferases.

-

17,18-Dihydroleptocarpin: As the name suggests, this compound is a reduced form of Leptocarpin. Its formation likely involves the action of a reductase enzyme that saturates a double bond in the Leptocarpin molecule.

-

This compound (Hypothetical): Without the definitive structure of this compound from L. rivularis, its biosynthesis from the common heliangolide precursor remains speculative. It is likely formed through a series of enzymatic modifications similar to those for Leptocarpin, potentially involving different hydroxylation patterns, acylations, or other modifications catalyzed by specific tailoring enzymes.

Quantitative Data Summary

There is a lack of specific quantitative data, such as enzyme kinetics or metabolite concentrations, for the biosynthetic pathway of this compound in the scientific literature. The following table summarizes the key components of the proposed general pathway.

| Intermediate/Product | Enzyme Class | Enzyme Name (General) | Substrate | Cofactors (Typical) |

| Farnesyl Pyrophosphate (FPP) | Prenyltransferase | FPP Synthase (FPPS) | IPP, DMAPP | Mg2+ |

| Germacrene A | Sesquiterpene Synthase | Germacrene A Synthase (GAS) | FPP | Mg2+, Mn2+ |

| Germacrene A Acid | Cytochrome P450 | Germacrene A Oxidase (GAO) | Germacrene A | NADPH, O2 |

| Costunolide | Cytochrome P450 | Costunolide Synthase (COS) | Germacrene A Acid | NADPH, O2 |

| Heliangolide Precursors | Cytochrome P450, etc. | Hydroxylases, etc. | Costunolide | NADPH, O2 |

| Leptocarpin | Acyltransferase | Acyltransferase | Heliangolide Precursor, Acyl-CoA | - |

| 17,18-Dihydroleptocarpin | Reductase | Reductase | Leptocarpin | NADPH |

| This compound (Putative) | Various | Hydroxylases, Acyltransferases, etc. | Heliangolide Precursor | Various |

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway for a plant secondary metabolite like this compound involves a multi-pronged approach combining analytical chemistry, biochemistry, and molecular biology.

Isolation and Structure Elucidation of Intermediates

-

Extraction: Plant material (e.g., leaves, flowers) is harvested, freeze-dried, and ground. The metabolites are extracted using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques, such as column chromatography (CC) over silica gel or Sephadex, and high-performance liquid chromatography (HPLC), to isolate pure compounds.

-

Structure Determination: The structure of isolated compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), often coupled with gas or liquid chromatography (GC-MS, LC-MS).

Enzyme Assays

-

Crude Protein Extraction: Plant tissues are ground in liquid nitrogen, and soluble proteins are extracted using a buffer containing stabilizing agents.

-

In Vitro Assays: The crude protein extract is incubated with a putative substrate (e.g., FPP, germacrene A) and necessary cofactors (e.g., NADPH, Mg2+). The reaction products are then extracted and analyzed by GC-MS or LC-MS to detect the formation of the expected product.

-

Recombinant Enzyme Assays: Candidate genes are cloned and expressed in a heterologous host (e.g., E. coli, yeast). The purified recombinant enzyme is then used in in vitro assays to confirm its specific catalytic activity.

Gene Identification and Functional Characterization

-

Transcriptome Analysis: RNA is extracted from tissues actively producing the target compounds. High-throughput sequencing (RNA-seq) is performed to generate a transcriptome. By comparing the transcriptomes of high-producing and low-producing tissues or plants, candidate genes that are highly expressed in the high-producing samples can be identified.

-

Gene Cloning: Candidate genes are amplified from cDNA using PCR and cloned into expression vectors.

-

Functional Characterization: The function of candidate genes is confirmed by expressing them in a heterologous system (e.g., Nicotiana benthamiana or yeast) that is engineered to produce the substrate. The accumulation of the expected product confirms the function of the enzyme encoded by the gene.

Visualizations

Proposed Biosynthetic Pathway of Heliangolides in Leptocarpha rivularis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rivularin Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The term "Rivularin" is applied to several distinct classes of natural products isolated from cyanobacteria of the genus Rivularia and other sources. This guide clarifies the ambiguity surrounding the name and provides a detailed technical overview of the known physical, chemical, and biological properties of the two primary, well-documented classes of compounds referred to as this compound: a flavone, more commonly known as Skullcapflavone, and a series of brominated indoles, exemplified by this compound A. A third compound, a sterol with the molecular formula C23H32O5, is mentioned in some databases but is not well-documented in the scientific literature and will therefore not be a primary focus of this guide. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental protocols, and visualizations of relevant biological pathways.

Disambiguation of "this compound"

Initial investigations into "this compound" compounds reveal a nomenclatural ambiguity. The name has been associated with at least two distinct chemical scaffolds:

-

This compound (flavone): This compound is identical to Skullcapflavone, a flavonoid also isolated from plants such as Scutellaria baicalensis.

-

This compound (brominated indoles): This class includes compounds like this compound A, which are characterized by a polybrominated indole structure.

Due to this ambiguity, it is crucial for researchers to specify the chemical class when referring to "this compound" to avoid confusion.

This compound (Flavone) / Skullcapflavone

Skullcapflavone is a flavonoid that has been isolated from various natural sources, including the cyanobacterium Rivularia sp. and the plant Scutellaria baicalensis. It has garnered significant interest for its potential therapeutic properties.

Physical and Chemical Properties

The physical and chemical properties of Skullcapflavone are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C18H16O7 | --INVALID-LINK-- |

| Molecular Weight | 344.3 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one | --INVALID-LINK-- |

| CAS Number | 70028-59-0 | --INVALID-LINK-- |

| Appearance | Yellow solid (predicted) | |

| Melting Point | 250-253 °C | |

| Solubility | Soluble in methanol, dimethyl sulfoxide. | |

| logP | 2.9 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 7 | --INVALID-LINK-- |

Experimental Protocols

The following protocol is a representative method for the isolation of Skullcapflavone from the roots of Scutellaria baicalensis.

Detailed Steps:

-

Extraction:

-

Dried and powdered roots of S. baicalensis are subjected to extraction with 95% ethanol using a Soxhlet apparatus for 2 hours.

-

The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is suspended in water and partitioned with ethyl acetate.

-

The ethyl acetate fraction, which contains the flavonoids, is collected and concentrated.

-

This fraction is then subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of Skullcapflavone.

-

Fractions containing the pure compound are combined and the solvent is evaporated.

-

The resulting solid is recrystallized from methanol to yield pure Skullcapflavone.

-

Biological Activity and Signaling Pathways

Skullcapflavone has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action often involve the modulation of key signaling pathways.

Skullcapflavone has been shown to inhibit inflammatory responses by targeting several signaling pathways.

-

NF-κB Pathway: Skullcapflavone can inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

MAPK Pathway: It has also been shown to suppress the phosphorylation of p38 MAPK, which in turn inhibits the expression of inflammatory chemokines like TARC and MDC.

-

TGF-β1/Smad Pathway: In models of allergic asthma, Skullcapflavone has been observed to modulate the TGF-β1/Smad signaling pathway by increasing the expression of the inhibitory Smad7 and reducing the phosphorylation of Smad2/3, thereby attenuating airway inflammation.

The anti-proliferative effects of Skullcapflavone in cancer cells are linked to its ability to interfere with critical signaling cascades.

-

JAK/STAT Pathway: Skullcapflavone has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in their proliferation and survival.

-

MEK/ERK Pathway: It can also suppress the MEK/ERK signaling cascade, another key pathway that promotes cell proliferation and is frequently dysregulated in various cancers.

This compound (Brominated Indoles)

A distinct class of compounds referred to as Rivularins are the brominated indoles, such as this compound A, isolated from the cyanobacterium Rivularia firma. These compounds are characterized by their unique polybrominated indole structures.

Physical and Chemical Properties

The physical and chemical properties of this compound A are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H6Br6N2 | --INVALID-LINK-- |

| Molecular Weight | 705.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2,3,5-tribromo-1-(2,4,5-tribromo-1H-indol-3-yl)indole | --INVALID-LINK-- |

| CAS Number | 138779-91-6 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | |

| logP | 8.6 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 0 | --INVALID-LINK-- |

Experimental Protocols

The following is a generalized protocol for the isolation of brominated indoles from marine cyanobacteria like Rivularia firma.

The Anticancer Mechanism of Leptocarpin: A Sesquiterpene Lactone from Leptocarpha rivularis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This document provides a detailed overview of the mechanism of action of the sesquiterpene lactone leptocarpin in cancer cells. The initial topic of interest was "rivularin," a related sesquiterpene lactone also found in the plant Leptocarpha rivularis. However, the available scientific literature predominantly focuses on leptocarpin as the major bioactive component responsible for the plant's cytotoxic effects. Therefore, this guide will concentrate on the well-documented activities of leptocarpin as a representative and primary anticancer compound from this source.

Executive Summary

Leptocarpin, a sesquiterpene lactone isolated from the Chilean plant Leptocarpha rivularis, has demonstrated significant cytotoxic and pro-apoptotic activity against a range of human cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis through the intrinsic pathway and the potent inhibition of the pro-survival NF-κB signaling pathway. This dual action makes leptocarpin a compound of interest for further investigation in oncology drug development. This guide synthesizes the current understanding of leptocarpin's molecular interactions within cancer cells, presents quantitative data on its efficacy, and provides detailed protocols for the key experiments used to elucidate its mechanism of action.

Core Mechanism of Action

Leptocarpin exerts its anticancer effects primarily through two interconnected mechanisms: the induction of programmed cell death (apoptosis) and the suppression of a key cellular survival pathway.

Induction of Apoptosis

Leptocarpin is a potent inducer of apoptosis in cancer cells.[1] This programmed cell death is characterized by a series of morphological and biochemical events, including:

-

Chromatin Condensation and Nuclear Fragmentation: Treatment with leptocarpin leads to the condensation of chromatin and fragmentation of the nucleus, which are hallmark features of apoptosis.[1]

-

Mitochondrial Pathway Activation: Leptocarpin triggers the intrinsic pathway of apoptosis. This is evidenced by the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[1][2]

-

Caspase Activation: The release of cytochrome c initiates a cascade of effector caspases. Specifically, a significant increase in the activity of caspase-3 has been observed in leptocarpin-treated cells.[1] Caspase-3 is a key executioner caspase responsible for the cleavage of cellular proteins and the dismantling of the cell.

Inhibition of the NF-κB Signaling Pathway

A crucial aspect of leptocarpin's mechanism of action is its ability to effectively inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation, and its constitutive activation is a common feature in many cancers, contributing to therapeutic resistance. By inhibiting this pathway, leptocarpin sensitizes cancer cells to apoptosis. The concentration of leptocarpin required to inhibit NF-κB activity is comparable to or lower than that of other well-known sesquiterpene lactone inhibitors.

Signaling Pathways and Molecular Interactions

The anticancer activity of leptocarpin is rooted in its modulation of key signaling cascades.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target of leptocarpin. In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various oncogenic signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-proliferative genes. Leptocarpin's inhibition of this pathway is crucial for its pro-apoptotic effects.

Caption: Leptocarpin inhibits the NF-κB pathway, likely by targeting the IKK complex.

The Intrinsic Apoptosis Pathway

Leptocarpin activates the mitochondrial-mediated intrinsic apoptosis pathway. This leads to the sequential activation of caspases, culminating in cell death.

Caption: Leptocarpin induces apoptosis via the mitochondrial pathway.

Other Potential Signaling Pathways and ROS Involvement

While the primary mechanisms of leptocarpin are linked to apoptosis and NF-κB inhibition, the involvement of other key cancer-related signaling pathways such as STAT3, PI3K/Akt, and MAPK, as well as the role of reactive oxygen species (ROS), have not been extensively detailed in the current scientific literature specifically for leptocarpin. However, extracts from Leptocarpha rivularis have been shown to induce ROS generation in cancer cells, suggesting that this may be a contributing factor to the observed cytotoxicity. Further research is required to elucidate the precise role of these pathways and ROS in the mechanism of action of purified leptocarpin.

Quantitative Data on Anticancer Activity

The cytotoxic effects of leptocarpin have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU-145 | Prostate Cancer | 2.0 ± 0.8 | |

| PC-3 | Prostate Cancer | 4.5 ± 0.9 | |

| HT-29 | Colon Cancer | 5.2 ± 1.1 | |

| MCF-7 | Breast Cancer | 6.4 ± 1.3 | |

| SK-Hep-1 | Liver Adenocarcinoma | ~5 |

Note: The IC50 value for SK-Hep-1 cells was reported at 48 hours of treatment.

Caspase-3 Activation: In studies using extracts of L. rivularis, with leptocarpin as a positive control, a significant increase in caspase activation has been observed in MCF-7, PC-3, and HT-29 cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of sesquiterpene lactone mechanisms.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of leptocarpin or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with leptocarpin as described above. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate to study the effects of leptocarpin on signaling pathways.

Workflow:

Caption: General workflow for Western blotting analysis.

Detailed Protocol:

-

Lysate Preparation: After treatment with leptocarpin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p65, anti-IκBα, anti-caspase-3) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

Leptocarpin, a sesquiterpene lactone from Leptocarpha rivularis, demonstrates promising anticancer activity by inducing apoptosis and inhibiting the pro-survival NF-κB pathway. Its ability to target these fundamental cancer-related processes makes it a valuable candidate for further preclinical and clinical investigation.

Future research should focus on:

-

Elucidating the precise molecular target of leptocarpin within the NF-κB pathway.

-

Investigating the potential involvement of other signaling pathways, such as STAT3, PI3K/Akt, and MAPK, in leptocarpin's mechanism of action.

-

Determining the role of reactive oxygen species in leptocarpin-induced cytotoxicity.

-

Evaluating the in vivo efficacy and safety profile of leptocarpin in animal models of cancer.

A deeper understanding of these aspects will be crucial for the potential development of leptocarpin as a novel therapeutic agent for the treatment of cancer.

References

Navigating the Frontier of Drug Discovery: A Technical Guide to the Preliminary Biological Screening of Rivularin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Natural products have historically served as a rich reservoir of bioactive compounds, providing unique chemical scaffolds for drug development. Rivularin A, a heliangolide sesquiterpene lactone isolated from Leptocarpha rivularis, has emerged as a compound of interest due to its cytotoxic properties. The synthesis of this compound A derivatives is a key strategy aimed at enhancing its therapeutic potential by improving potency, selectivity against cancer cells, and pharmacokinetic properties. This technical guide outlines a comprehensive, albeit hypothetical, framework for the preliminary biological screening of novel this compound A derivatives, providing researchers with standardized protocols and a logical workflow. Due to a scarcity of publicly available data on the systematic screening of a series of this compound A derivatives, this document presents a generalized yet detailed methodology that can be adapted for the evaluation of this and other novel classes of natural product analogues.

The Screening Cascade: From Hit Identification to Mechanistic Insight

The preliminary biological evaluation of a new chemical series, such as the hypothetical this compound A derivatives, follows a structured, multi-stage process. The primary goal is to first identify "hits"—compounds that exhibit significant cytotoxic activity against cancer cells—and then to begin to understand their mechanism of action. This workflow ensures that resources are focused on the most promising candidates.

Data Presentation: Structuring Quantitative Results

Clear and concise data presentation is critical for comparing the activity of derivatives and establishing structure-activity relationships (SAR). The following tables serve as templates for organizing the quantitative data generated during the screening process.

Table 1: Primary Cytotoxicity Screening of this compound A Derivatives Against a Panel of Human Cancer Cell Lines

| Compound ID | Parent Structure | Modifications | MCF-7 (% GI) | A549 (% GI) | HCT116 (% GI) | HeLa (% GI) |

| RIV-A | This compound A | - | 75.2 ± 3.1 | 68.9 ± 4.5 | 81.4 ± 2.2 | 72.3 ± 5.0 |

| RIV-A-001 | This compound A | C-15 Acetate | 85.6 ± 2.5 | 78.1 ± 3.9 | 90.3 ± 1.8 | 82.1 ± 4.1 |

| RIV-A-002 | This compound A | C-4,5 Epoxide | 45.3 ± 6.2 | 33.7 ± 5.1 | 55.8 ± 3.4 | 48.9 ± 6.3 |

| ... | ... | ... | ... | ... | ... | ... |

| Doxorubicin | Positive Control | - | 98.7 ± 0.5 | 99.1 ± 0.4 | 99.5 ± 0.3 | 98.9 ± 0.6 |

| Data represents the mean percentage of Growth Inhibition (% GI) at a single concentration (e.g., 10 µM) ± Standard Deviation (SD) from three independent experiments. |

Table 2: Dose-Response Cytotoxicity (IC₅₀) and Selectivity Index of Lead Compounds

| Compound ID | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HCT116 (IC₅₀, µM) | HDF (Normal Fibroblasts) (IC₅₀, µM) | Selectivity Index (SI)¹ |

| RIV-A | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 15.4 ± 1.8 | 8.6 (HCT116) |

| RIV-A-001 | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 | 21.0 ± 2.5 | 30.0 (HCT116) |

| ... | ... | ... | ... | ... | ... |

| Doxorubicin | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.09 ± 0.01 | 0.8 ± 0.1 | 8.9 (HCT116) |

| Data represents the mean IC₅₀ value ± SD. ¹Selectivity Index (SI) is calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ in the most sensitive cancer cell line. |

Experimental Protocols: Detailed Methodologies

Primary Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a robust and widely used method for determining cell density based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Seed human cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound A derivatives in culture medium. Add 100 µL of the appropriate drug concentration to the wells. Include wells for a positive control (e.g., Doxorubicin), a vehicle control (e.g., 0.1% DMSO), and a time-zero plate.

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

Cell Fixation: Following incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition using the following formula: [(OD_control - OD_treated) / (OD_control - OD_time_zero)] x 100. Plot the percentage of growth inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the investigation of a compound's effect on cell cycle progression, identifying potential arrest at the G1, S, or G2/M phases.

Methodology:

-

Cell Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to attach. Treat the cells with the lead this compound A derivative at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the emission using a long-pass filter (e.g., >600 nm). Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing a Key Target Pathway: Intrinsic Apoptosis

Many cytotoxic agents ultimately induce cell death via apoptosis. The intrinsic (or mitochondrial) pathway is a common mechanism targeted by anticancer drugs. An investigation into the modulation of key proteins in this pathway, such as Bcl-2 family members and caspases, is a logical next step for promising derivatives.

The preliminary biological screening of novel compound series, such as derivatives of the natural product this compound A, is a systematic process that requires robust assays and clear data interpretation. By employing a tiered screening approach—progressing from broad cytotoxicity profiling to more detailed dose-response analysis and finally to initial mechanism-of-action studies—researchers can efficiently identify and prioritize lead candidates for further development. The protocols and workflows detailed in this guide provide a standardized framework to ensure the generation of high-quality, comparable data, which is essential for advancing promising natural product derivatives from the laboratory toward the clinic.

The Therapeutic Potential of Flavones: A Technical Guide to Core Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavones, a significant subclass of flavonoids, are naturally occurring polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal herbs.[1][2][3] Their characteristic molecular structure, a C6-C3-C6 backbone, allows for a wide range of biological activities, positioning them as promising candidates for therapeutic development.[4] Extensive preclinical research has illuminated the multifaceted mechanisms by which flavones exert anti-inflammatory, anti-cancer, and neuroprotective effects.[1] This technical guide provides an in-depth exploration of the core therapeutic targets of flavones, detailing their interactions with key signaling pathways and presenting relevant quantitative data and experimental methodologies to support further investigation and drug development efforts.

Core Therapeutic Areas and Molecular Mechanisms

Flavones demonstrate therapeutic potential across a spectrum of diseases, primarily through their ability to modulate critical cellular signaling pathways involved in inflammation, carcinogenesis, and neurodegeneration.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Flavones exhibit potent anti-inflammatory properties by targeting key mediators and signaling cascades.

Key Targets and Pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling: Flavones are well-documented inhibitors of the NF-κB pathway, a central regulator of the inflammatory response. They can suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals that regulate inflammation. Flavones have been shown to modulate MAPK signaling, leading to a reduction in the production of inflammatory mediators.

-

Enzyme Inhibition: Flavones can directly inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

// Nodes Pro_inflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., LPS, Cytokines)"]; TLR [label="Toll-like Receptor (TLR)"]; MAPK_Pathway [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IκB kinase (IKK)"]; NF_kB_Inhibition [label="NF-κB Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p65_p50 [label="p65/p50"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Genes [label="Pro-inflammatory Gene\nTranscription\n(TNF-α, IL-6, COX-2, iNOS)"]; Inflammatory_Response [label="Inflammatory Response"]; Rivularin_Flavone [label="Flavones", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pro_inflammatory_Stimuli -> TLR; TLR -> MAPK_Pathway [label="activates"]; TLR -> IKK [label="activates"]; MAPK_Pathway -> p65_p50 [label="activates"]; IKK -> NF_kB_Inhibition [label="phosphorylates IκB"]; NF_kB_Inhibition -> p65_p50 [style=invis]; // for layout p65_p50 -> Nucleus [label="translocates to"]; Nucleus -> Pro_inflammatory_Genes [label="activates"]; Pro_inflammatory_Genes -> Inflammatory_Response; Rivularin_Flavone -> MAPK_Pathway [label="inhibits", color="#EA4335"]; Rivularin_Flavone -> IKK [label="inhibits", color="#EA4335"]; Rivularin_Flavone -> p65_p50 [label="inhibits nuclear\ntranslocation", color="#EA4335"]; } .dot Caption: Flavone-mediated inhibition of inflammatory signaling pathways.

Anticancer Activity

The anticancer properties of flavones are attributed to their ability to interfere with multiple stages of tumorigenesis, including initiation, promotion, and progression.

Key Targets and Pathways:

-

Apoptosis Induction: Flavones can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. They modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins and activate caspases.

-

Cell Cycle Arrest: By modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), flavones can arrest the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.

-

PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and plays a critical role in cell growth, survival, and proliferation. Flavones have been shown to inhibit this pathway, leading to downstream effects on tumor growth.

-

Angiogenesis Inhibition: Flavones can suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF).

// Nodes Start [label="Start: Cancer Cell Line Culture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with Flavone\n(various concentrations)"]; Cell_Viability [label="Cell Viability Assay\n(e.g., MTT, XTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Annexin V/PI staining, Caspase activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Analysis [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot Analysis\n(for key signaling proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Cell_Viability; Treatment -> Apoptosis_Assay; Treatment -> Cell_Cycle_Analysis; Treatment -> Western_Blot; Cell_Viability -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Cell_Cycle_Analysis -> Data_Analysis; Western_Blot -> Data_Analysis; } .dot Caption: General experimental workflow for assessing the anticancer effects of flavones.

Neuroprotective Effects

Flavonoids have demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Key Targets and Pathways:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Flavones can scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes.

-

Modulation of Neuroinflammation: As in other tissues, flavones can suppress neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory mediators in the central nervous system.

-

Nrf2/ARE Pathway: Flavones can activate the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of a battery of cytoprotective genes.

Quantitative Data on Flavone Activity

The biological activity of flavones is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. The following table summarizes representative IC50 values for select flavones against different targets. It is important to note that these values can vary depending on the specific experimental conditions.

| Flavone | Target/Assay | Cell Line/System | IC50 (µM) | Reference |

| Luteolin | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |

| Scutellarein | OATP2B1-mediated DBF uptake | HEK293 cells | submicromolar | |

| Quercetin | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |

| Fisetin | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |

| Genistein | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |

| Oroxylin A | OATP2B1-mediated DBF uptake | HEK293 cells | single-digit micromolar | |

| Rutin | OATP2B1-mediated DBF uptake | HEK293 cells | 136.9 |

Detailed Experimental Protocols

To facilitate the replication and extension of research on flavones, detailed experimental protocols are crucial. Below are outlines for key assays used to characterize the bioactivity of these compounds.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the flavone of interest for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment with the flavone, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion and Future Directions

Flavones represent a rich source of bioactive compounds with significant therapeutic potential. Their ability to modulate multiple key signaling pathways involved in inflammation, cancer, and neurodegeneration underscores their promise as lead compounds for drug development. Future research should focus on elucidating the precise molecular targets of individual flavones, optimizing their bioavailability and pharmacokinetic profiles, and conducting well-designed clinical trials to translate the wealth of preclinical findings into tangible therapeutic benefits. The continued exploration of these natural products holds great potential for the discovery of novel and effective treatments for a range of human diseases.

References

Unveiling the Therapeutic Potential of Rivularin-Type Compounds: A Technical Guide

Abstract

The quest for novel therapeutic agents has increasingly turned towards natural sources, with marine cyanobacteria emerging as a prolific origin of structurally diverse and biologically active secondary metabolites. This technical guide delves into the compounds referred to as "rivularin," isolated from the cyanobacterium genus Rivularia. While the initial interest stemmed from a query into the ethnobotanical uses of plants containing these compounds, our comprehensive review clarifies that rivularins are products of cyanobacteria, not terrestrial plants. This guide pivots to address the traditional uses of cyanobacteria (blue-green algae) and provides an in-depth exploration of the scientific research into this compound-type compounds, focusing on their isolation, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a compendium of current knowledge, detailed experimental methodologies, and insights into the therapeutic promise of this unique class of natural products.

Introduction: From Ethnobotany of Cyanobacteria to Modern Pharmacology

The term "ethnobotany" traditionally refers to the study of the relationship between people and plants, including their use in traditional medicine. While "this compound" is not found in plants, the broader category of its source, cyanobacteria (blue-green algae), has a history of human use. Several cultures have traditionally utilized blue-green algae as a food source and for medicinal purposes. For instance, species like Spirulina have been consumed for their nutritional value and purported health benefits for centuries. However, specific ethnobotanical documentation for the Rivularia genus is not extensively available in current literature.

The scientific focus has instead been on the isolation and characterization of bioactive compounds from Rivularia. The name "this compound" has been applied to a variety of these isolates, including flavonoids, sterols, and notably, a series of brominated indole alkaloids. These compounds have demonstrated significant potential as anti-inflammatory and anticancer agents, thus shifting the narrative from traditional use to modern pharmacological investigation.

Chemical Diversity of this compound Compounds

Research has revealed that the term "this compound" does not refer to a single chemical entity but rather to a collection of distinct secondary metabolites isolated from various species of Rivularia. The primary classes of compounds identified are:

-

Brominated Indole Alkaloids: This class includes compounds such as this compound A, C, and D2. The presence of bromine atoms is a common feature of marine-derived natural products and often contributes to their enhanced biological activity.

-

Flavonoids: A specific flavone, identified as 5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one, has also been named this compound. Flavonoids are well-known for their antioxidant and anti-inflammatory properties.

-

Sterols: A steroidal compound with the molecular formula C23H32O5 has been isolated from a marine Rivularia species and referred to as this compound.

This chemical diversity underscores the metabolic richness of the Rivularia genus and provides a range of molecular scaffolds for therapeutic exploration.

Biological Activities and Therapeutic Potential

The various this compound-type compounds have been investigated for a range of biological activities, with the most promising results observed in the areas of oncology and inflammation.

Anticancer Activity

Several this compound compounds have exhibited cytotoxic effects against various cancer cell lines. The proposed mechanisms of action align with those of other marine natural products, primarily through the induction of apoptosis (programmed cell death).

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. This compound-type compounds, particularly the flavonoids and potentially the brominated indoles, are being investigated for their ability to modulate inflammatory pathways. The primary target of interest is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound-type compounds and related molecules from marine cyanobacteria. It is important to note that specific IC50 values for compounds explicitly named "this compound" are not widely reported in the public domain. The data presented here is a compilation from studies on closely related marine natural products to provide a contextual understanding of their potency.

| Compound Class | Cell Line(s) | Biological Activity | IC50 Value | Reference(s) |

| Brominated Indoles | Various Cancer Cell Lines | Cytotoxicity | Data not available for specific rivularins. Related marine indole alkaloids show activity in the µM range. | General Literature on Marine Alkaloids |

| Flavonoids | Various Cancer Cell Lines | Cytotoxicity, Anti-inflammatory | Data not available for the specific this compound flavone. Other marine flavonoids exhibit IC50 values ranging from low µM to mM. | General Literature on Marine Flavonoids |

| Sterols | Various Cancer Cell Lines | Cytotoxicity | Data not available for the specific this compound sterol. | General Literature on Marine Sterols |

Note: The lack of specific quantitative data for "this compound" compounds highlights a significant area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the study of this compound-type compounds. These protocols are based on standard methods used in natural product chemistry and pharmacology.

Isolation and Purification of this compound-Type Compounds

The isolation of bioactive compounds from cyanobacteria is a multi-step process requiring careful optimization.

Protocol: General Extraction and Fractionation of Cyanobacterial Metabolites

-

Biomass Collection and Preparation:

-

Collect Rivularia biomass from its natural habitat or from laboratory cultures.

-

Freeze-dry the biomass to remove water content.

-

Grind the dried biomass into a fine powder.

-

-

Solvent Extraction:

-

Extract the powdered biomass sequentially with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by a medium-polarity solvent such as dichloromethane or ethyl acetate, and finally a polar solvent like methanol. This gradient extraction helps to separate compounds based on their polarity.

-

Perform each extraction step for a sufficient duration (e.g., 24-48 hours) with constant agitation.

-

After each extraction, filter the mixture and concentrate the solvent in vacuo to obtain the crude extract.

-

-

Chromatographic Separation:

-

Subject the crude extracts to column chromatography using silica gel or other suitable stationary phases.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing the compounds of interest using preparative or semi-preparative HPLC.

-

Employ a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compounds.

-

Collect the pure compounds and verify their purity by analytical HPLC.

-

-

Structure Elucidation:

-

Determine the chemical structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

-

Anticancer Activity Assays

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., a this compound isolate) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Anti-inflammatory Activity Assays

Protocol: Western Blot for NF-κB Pathway Analysis

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., macrophages like RAW 264.7) in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to activate the NF-κB pathway. Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, phosphorylated p65, total p65). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of most this compound compounds are yet to be fully elucidated, their biological activities suggest interference with key cellular signaling pathways.

Apoptosis Signaling Pathway